ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is an organic compound featuring an imidazole ring substituted with o-tolyl and p-tolyl groups. The presence of these aromatic groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the o-tolyl and p-tolyl groups via electrophilic aromatic substitution. The final step involves the esterification of the thioacetate group.
Industrial Production Methods
Industrial production of this compound may utilize organometallic catalysts to enhance reaction efficiency and yield. Palladium-catalyzed coupling reactions, such as Suzuki or Negishi couplings, are often employed to introduce the aromatic groups. The use of nickel catalysts can be an alternative to palladium, offering cost benefits for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetate group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The aromatic groups may facilitate interactions with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((1-(o-tolyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)acetate
- Ethyl 2-((1-(m-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- Ethyl 2-((1-(p-tolyl)-5-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
Uniqueness
Ethyl 2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is unique due to the specific positioning of the o-tolyl and p-tolyl groups, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can result in distinct physical and chemical properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-4-25-20(24)14-26-21-22-13-19(17-11-9-15(2)10-12-17)23(21)18-8-6-5-7-16(18)3/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLKFFSUERSNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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